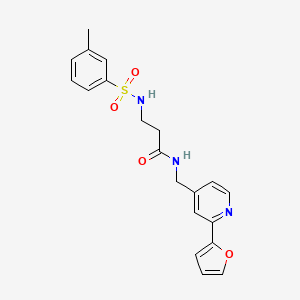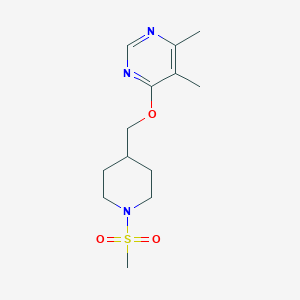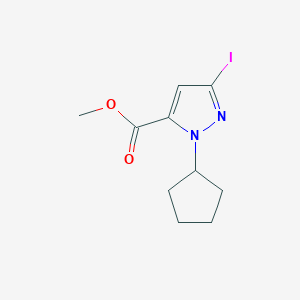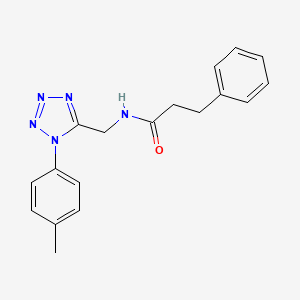
1-(Allyloxy)-3-pyrrolizino-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Allyloxy)-3-pyrrolizino-2-propanol is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known for its unique structure and properties, which make it an attractive target for researchers looking to develop new tools and techniques for studying biological systems.
Wirkmechanismus
The mechanism of action of 1-(Allyloxy)-3-pyrrolizino-2-propanol is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. This inhibition can lead to changes in cellular signaling pathways and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 1-(Allyloxy)-3-pyrrolizino-2-propanol can have a wide range of biochemical and physiological effects. These effects can include changes in cellular signaling pathways, alterations in gene expression, and changes in the activity of specific enzymes and receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Allyloxy)-3-pyrrolizino-2-propanol in lab experiments is its ability to selectively target specific enzymes and receptors. This can allow researchers to study the effects of specific compounds on these targets in a more precise and controlled manner. However, there are also limitations to the use of this compound, including the need for specialized equipment and expertise, as well as the potential for side effects and toxicity.
Zukünftige Richtungen
There are several areas of future research that could be explored using 1-(Allyloxy)-3-pyrrolizino-2-propanol. One potential direction involves the development of new methods for synthesizing this compound, which could make it more accessible to researchers. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Conclusion:
1-(Allyloxy)-3-pyrrolizino-2-propanol is a unique and promising compound that has the potential to be a valuable tool for scientific research. While there are still many questions to be answered about this compound, its unique structure and properties make it an attractive target for researchers looking to develop new techniques and tools for studying biological systems.
Synthesemethoden
The synthesis of 1-(Allyloxy)-3-pyrrolizino-2-propanol is a complex process that requires specialized equipment and expertise. However, there are several methods that have been developed for synthesizing this compound, including the use of palladium-catalyzed cross-coupling reactions and the use of organometallic reagents.
Wissenschaftliche Forschungsanwendungen
1-(Allyloxy)-3-pyrrolizino-2-propanol has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the biochemical and physiological effects of various drugs and compounds.
Eigenschaften
IUPAC Name |
1-prop-2-enoxy-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-7-13-9-10(12)8-11-5-3-4-6-11/h2,10,12H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGABAYNWJJETGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CN1CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Allyloxy)-3-pyrrolizino-2-propanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride](/img/structure/B2624611.png)


![2-[2-(Methylamino)acetamido]benzoic acid](/img/structure/B2624617.png)

![2-(4-isopropylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2624621.png)
![2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2624622.png)


![1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2624625.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2624627.png)